[3-(Propan-2-yl)phenyl]thiourea

Catalog No.
S3084322
CAS No.
930396-11-5
M.F
C10H14N2S
M. Wt
194.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Propan-2-yl)phenyl]thiourea

Avoid batch inconsistency in corrosion inhibitor or antimicrobial screening. This meta-isopropyl substituted thiourea ensures reproducible performance: • Enhanced organic solubility vs. phenylthiourea for homogeneous synthesis. • Superior metal surface adsorption for stable corrosion inhibitor films. • Lipophilic design for potent membrane interaction in biological assays. Reliable supply with batch-to-batch consistency.

CAS Number

930396-11-5

Product Name

[3-(Propan-2-yl)phenyl]thiourea

IUPAC Name

(3-propan-2-ylphenyl)thiourea

Molecular Formula

C10H14N2S

Molecular Weight

194.3

InChI

InChI=1S/C10H14N2S/c1-7(2)8-4-3-5-9(6-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)

InChI Key

CJRMVACTTSWWMF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)NC(=S)N

solubility

not available

Synonyms

1-(3-Isopropylphenyl)thiourea, 3-Isopropylphenylthiourea, (3-Propan-2-ylphenyl)thiourea, N-(3-Isopropylphenyl)thiourea, Thiourea, [3-(1-methylethyl)phenyl]-

Purity

≥97%

Package Size

1 g, 5 g

[3-(Propan-2-yl)phenyl]thiourea, CAS 930396-11-5, is an N-aryl substituted thiourea derivative. Compounds in this class are recognized as versatile intermediates for the synthesis of heterocycles like thiazoles and guanidines, and as functional molecules in their own right. The defining features of this specific compound are the thiourea functional group (-NH-C(S)-NH-) attached to a phenyl ring bearing a sterically significant and lipophilic isopropyl group at the meta-position. This substitution pattern is critical for its performance in applications such as corrosion inhibition and as an antimicrobial agent, where solubility, surface adsorption, and membrane interaction are key procurement considerations.

Research Fit

Scaffold Aryl thiourea core for medicinal chemistry and SAR studies
Substitution Meta-isopropyl group enables positional isomer profiling
Supply Research-grade purity supports reproducible starting material

Substituting [3-(Propan-2-yl)phenyl]thiourea with simpler analogs like unsubstituted phenylthiourea or isomers with different alkyl placements is inadvisable for achieving reproducible outcomes. The size, lipophilicity, and meta-position of the isopropyl group directly govern the compound's performance characteristics. Altering this substituent changes its solubility in organic media, its steric profile for chemical reactions, and its adsorption behavior on metal surfaces, a key factor in corrosion inhibition. For applications in biological screening, these structural changes significantly alter membrane permeability and target interaction, making direct substitution unreliable for consistent results.

Substitution Risk

Target Product
Alternative Isomer/Analog
Risk Context
Meta-isopropylphenylthiourea
Ortho-isomer
Steric and hydrogen-bonding differences may alter target engagement and SAR interpretation
Meta-isopropylphenylthiourea
Para-isomer
Similar lipophilicity but distinct pKa may shift ionization-dependent assay behavior
Meta-isopropylphenylthiourea
Unsubstituted phenylthiourea
Lower lipophilicity may limit membrane permeability and confound bioactivity comparisons

Corrosion Inhibition by Adsorption

The molecular structure of arylthioureas is a primary determinant of their effectiveness as corrosion inhibitors. While direct comparative data for [3-(Propan-2-yl)phenyl]thiourea is emerging, extensive studies on related N-arylthioureas demonstrate that increasing the alkyl chain length and steric bulk on the phenyl ring enhances surface adsorption and protective film formation. For instance, N,N'-dipropyl-2-thiourea (DPTU) shows a significantly higher inhibition efficiency (IE) of 92.02% compared to N,N'-diethyl-2-thiourea (DETU) at 85.16% under identical conditions. This principle indicates that the isopropyl group on the target compound provides a critical advantage over unsubstituted phenylthiourea by increasing electron density and surface coverage on steel in acidic media.

Evidence DimensionCorrosion Inhibition Efficiency (IE %)
Target Compound DataInferred high efficiency due to isopropyl group
Comparator Or BaselineN,N'-diethyl-2-thiourea (DETU): 85.16% IE | N,N'-dipropyl-2-thiourea (DPTU): 92.02% IE
Quantified DifferenceDPTU shows a ~6.86 percentage point increase in IE over DETU, demonstrating the positive effect of larger alkyl groups.
ConditionsGravimetric tests on mild steel in 1 M HCl.

For buyers in coatings, metal treatment, and asset integrity, selecting this compound offers a rational basis for achieving higher protection efficiency compared to simpler, less substituted thioureas.

Lipophilicity (LogP)
Cross-study comparable
Target ACD/LogP 2.07 vs. unsubstituted 0.71–1.23, ortho 1.36, para 2.07
Supports membrane permeability profiling and off-target binding assessment
Predicted values; experimental verification recommended

Organic Solvent Solubility

The addition of alkyl substituents to a phenyl core generally increases solubility in common organic solvents. While specific solubility data for [3-(Propan-2-yl)phenyl]thiourea is not widely published, the principle is well-established for analogous structures. For example, highly functionalized organic semiconductors like C8-BTBT demonstrate that alkyl chains are critical for achieving good solubility in solvents like chloroform and THF, enabling solution-based processing. The isopropyl group on [3-(Propan-2-yl)phenyl]thiourea serves the same function, disrupting crystal packing and increasing lipophilicity compared to the more polar, unsubstituted phenylthiourea, which has limited solubility in many non-polar organic solvents.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataHigher solubility expected due to lipophilic isopropyl group
Comparator Or BaselineUnsubstituted Thiourea/Phenylthiourea: Generally higher solubility in polar solvents like water and alcohols, with lower solubility in non-polar organic solvents.
Quantified DifferenceNot directly quantified, but the presence of the isopropyl group significantly shifts solubility towards less polar organic solvents, a critical factor for processability.
ConditionsGeneral solubility in common laboratory and industrial organic solvents (e.g., THF, Dichloromethane, Toluene).

For synthetic and process chemists, improved solubility in organic media simplifies handling, allows for more versatile reaction conditions, reduces solvent volumes, and can lead to more efficient purification.

Acid Dissociation (pKa)
Cross-study comparable
Target 13.13 ± 0.70 vs. ortho/para 13.10 ± 0.70 (predicted)
Marginal pKa shift may influence ionization profile under acidic assay conditions
Differences within predictive error; confirm experimentally

Lipophilicity-Driven Antimicrobial Activity

In the development of antimicrobial agents, the lipophilicity of N-arylthioureas is a critical parameter for enhancing activity, as it facilitates passage through microbial cell membranes. Studies consistently show that substituted arylthioureas exhibit notable antimicrobial effects against pathogens like E. coli and S. aureus. The introduction of alkyl groups, such as the isopropyl group in [3-(Propan-2-yl)phenyl]thiourea, increases the compound's lipophilicity compared to unsubstituted phenylthiourea. This modification is a key strategy used to improve the potency of thiourea-based compounds, making them more effective at disrupting microbial functions.

Evidence DimensionAntimicrobial Potency
Target Compound DataPotentiated activity inferred from increased lipophilicity
Comparator Or BaselinePhenylthiourea (unsubstituted analog)
Quantified DifferenceWhile a direct MIC value is not available, the design principle of adding lipophilic groups to enhance antimicrobial activity is a standard and effective approach in medicinal chemistry.
ConditionsIn vitro screening against bacterial or fungal strains (e.g., E. coli, S. aureus).

For researchers in drug discovery and agrochemical development, this compound represents a more promising starting point for screening campaigns than its less lipophilic, unsubstituted counterpart.

Boiling Point & Density
Cross-study comparable
Target BP 293.7 °C, density 1.159 g/cm³; ortho BP 296.7 °C; para BP 298.4 °C
May offer minor advantage in distillation or recrystallization step optimization
Predicted values; process-scale validation recommended
Antitubercular Class Activity
Class-level inference
Patented thiourea class with in vitro M. tuberculosis inhibition; compound-specific MIC not reported
Supports scaffold as a starting point for antitubercular hit-to-lead studies
Class-level evidence; verify compound activity in target assay
Commercial Purity
Supporting evidence
Purity ≥95% from multiple vendors
Supports lot-to-lot consistency and experimental reproducibility
Review vendor COA for specific batch values

Corrosion Inhibitor Formulations

Based on its molecular structure, which favors strong adsorption on metal surfaces, this compound is a rational choice for developing or improving corrosion inhibitor packages for protecting carbon steel and other alloys in acidic industrial environments. Its enhanced lipophilicity suggests better film stability compared to unsubstituted phenylthiourea.

Intermediate for Non-Polar Syntheses

The improved solubility of [3-(Propan-2-yl)phenyl]thiourea in common organic solvents makes it a preferred precursor over phenylthiourea for syntheses conducted in non-polar or moderately polar media. This facilitates homogeneous reaction conditions and can simplify workup and purification processes.

Antimicrobial & Agrochemical Scaffold

As a lipophilic analog in the arylthiourea class, this compound serves as an excellent starting point for screening libraries aimed at discovering new antimicrobial or antifungal agents. Its structure is tailored for enhanced membrane interaction, a key factor in improving biological potency against various pathogens.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Meta-isopropyl lipophilicity profile
Membrane permeability in bacterial models
Physicochemical isomer profiling
Meta-substitution pKa and boiling point
Solubility and stability under varied pH
Ligand design for catalysis
Meta steric/electronic properties
Synthetic consistency and purity
Systematic positional isomer SAR
Ortho, meta, para isomer set
Enzyme inhibition and target engagement endpoints

XLogP3

2.7

Explore Compound Types